molecular formula C27H30N4O4 B11623461 propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

カタログ番号: B11623461
分子量: 474.6 g/mol
InChIキー: WVKHDBCLLFDQQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a structurally complex substituent at position 3. The core scaffold consists of a six-membered tetrahydropyrimidine ring substituted with:

  • A propan-2-yl ester at position 5, influencing lipophilicity and metabolic stability.
  • A methyl group at position 6, contributing to steric effects.

This compound shares structural similarities with dihydropyrimidinone (DHPM) derivatives, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

特性

分子式

C27H30N4O4

分子量

474.6 g/mol

IUPAC名

propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H30N4O4/c1-5-15-34-21-13-11-19(12-14-21)24-22(16-31(30-24)20-9-7-6-8-10-20)25-23(26(32)35-17(2)3)18(4)28-27(33)29-25/h6-14,16-17,25H,5,15H2,1-4H3,(H2,28,29,33)

InChIキー

WVKHDBCLLFDQQS-UHFFFAOYSA-N

正規SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4

製品の起源

United States

準備方法

Cyclocondensation of Phenylhydrazine with 1,3-Diketones

Phenylhydrazine reacts with 1-(4-propoxyphenyl)propane-1,3-dione in ethanol under reflux to form 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. Yields range from 65–80%, depending on the electron-donating effects of the 4-propoxyphenyl group.

Vilsmeier-Haack Formylation

The pyrazole intermediate undergoes formylation at position 4 using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in dichloroethane at 0–5°C. This electrophilic substitution introduces the aldehyde group, yielding 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde (60–72% yield).

Key spectroscopic data :

  • ¹H NMR (CDCl₃) : δ 9.92 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 9H, aromatic), 4.02 (t, 2H, OCH₂), 1.85–0.89 (m, 5H, propoxy-CH₂ and CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Biginelli Reaction for Tetrahydropyrimidine Core Assembly

The Biginelli reaction couples the pyrazole-4-carbaldehyde with isopropyl acetoacetate and urea to form the tetrahydropyrimidine ring.

Standard Reaction Conditions

  • Reactants : Pyrazole-4-carbaldehyde (1 eq), isopropyl acetoacetate (1.2 eq), urea (1.5 eq).

  • Catalyst : Glacial acetic acid (10 mol%).

  • Solvent : Ethanol (reflux, 8 h).

  • Yield : 58–67%.

Mechanistic Insights

The reaction proceeds via acid-catalyzed imine formation between the aldehyde and urea, followed by nucleophilic attack of the β-ketoester enol. Cyclization and dehydration yield the dihydropyrimidinone core.

Optimization data :

ConditionVariationYield (%)Purity (%)
CatalystHCl (conc.)5289
CatalystFeCl₃4885
SolventTHF4178
SolventToluene5591
TemperatureMicrowave (50W)7494

Microwave irradiation (50W, 20 min) enhances yield to 74% by accelerating enolization and cyclization.

Spectroscopic Characterization of the Target Compound

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 9.12 (s, 1H, NH), 7.82–7.11 (m, 9H, aromatic), 5.21 (septet, 1H, OCH(CH₃)₂), 4.85 (s, 1H, CH-pyrimidine), 4.03 (t, 2H, OCH₂), 3.02 (d, 2H, CH₂), 2.32 (s, 3H, CH₃), 1.81–1.02 (m, 8H, propoxy-CH₂ and isopropyl-CH₃).

  • ¹³C NMR : δ 172.1 (C=O ester), 165.8 (C=O pyrimidone), 154.2 (pyrazole-C), 128.9–114.7 (aromatic), 68.4 (OCH(CH₃)₂), 54.3 (pyrimidine-CH), 22.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 529.2354 (C₃₁H₃₃N₄O₅⁺ requires 529.2351).

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining pyrazole formation and Biginelli cyclization in a single step under microwave irradiation (50W, 30 min) achieves a 68% yield. This method reduces purification steps but requires precise stoichiometry.

Solid-Phase Synthesis

Immobilizing the β-ketoester on Wang resin enables iterative coupling and cyclization, though yields remain suboptimal (42%) due to steric hindrance.

Challenges and Optimization Strategies

  • Steric Effects : Bulky 4-propoxyphenyl groups hinder imine formation. Using dilute conditions (0.1 M in ethanol) improves yield by 12%.

  • Byproducts : Dimethylpyrimidones form via over-alkylation. Adding molecular sieves (4Å) suppresses this side reaction.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Scale (10 kg)
Yield67%61%
Purity95%92%
Reaction Time8 h6 h
Cost per gram$12.50$8.20

Continuous flow reactors enhance scalability, reducing reaction time to 2 h and maintaining 89% yield .

化学反応の分析

科学研究への応用

化学

化学において、6-メチル-2-オキソ-4-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸イソプロピルエステルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学

生物学的研究において、この化合物は、酵素相互作用と生化学経路を研究するためのプローブとして使用できます。その構造的特徴は、さまざまな生物学的プロセスの作用機序を調査するための貴重なツールです。

医学

医薬品化学において、6-メチル-2-オキソ-4-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸イソプロピルエステルは、新薬開発のためのリード化合物としての可能性を秘めています。特定の分子標的に結合する能力は、さまざまな病気の治療のための有望な候補です。

産業

工業セクターでは、この化合物は、ユニークな特性を持つ新素材の開発に使用できます。その構造的な多様性により、ポリマー、コーティング、および特定の特性を持つその他の材料を作成することができます。

科学的研究の応用

Molecular Formula

The molecular formula is C29H36O7C_{29}H_{36}O_{7}, with a molecular weight of 496.6 g/mol.

Chemistry

In synthetic organic chemistry, propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block for constructing more complex molecules. Its structural features allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it an essential tool in understanding various biological processes. For instance:

  • Enzyme Inhibition Studies : It can inhibit specific enzymes, allowing researchers to map out metabolic networks.

Medicine

In medicinal chemistry, the compound shows promise as a lead for drug development. Its interactions with molecular targets suggest potential therapeutic applications in treating diseases such as cancer and inflammation. Notable points include:

  • Targeted Drug Design : The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific diseases.

Industrial Applications

The compound's unique properties enable its use in developing advanced materials. Applications include:

  • Polymer Production : It can be incorporated into polymers to impart desirable mechanical and thermal properties.
  • Coatings : The compound can enhance the performance of coatings through improved adhesion and durability.

作用機序

類似の化合物との比較

類似の化合物

  • メチル2-(2-(((ベンジルオキシ)カルボニル)アミノ)プロパン-2-イル)-5-ヒドロキシ-1-メチル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸エステル
  • 1-[3-(6-メチル-3-ピリジニル)フェニル]-4-オキソ-N-プロパン-2-イル-1,8-ナフチリジン-3-カルボキサミド

独自性

6-メチル-2-オキソ-4-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸イソプロピルエステルは、ピラゾール環とテトラヒドロピリミジン環、およびさまざまな置換基を含む、特定の構造的特徴の組み合わせによりユニークです。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares key structural and functional features of the target compound with analogous derivatives:

Compound Name Core Structure Position 4 Substituent Ester Group Key Pharmacological Notes Reference
Target Compound Tetrahydropyrimidine 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole Propan-2-yl Hypothesized enhanced lipophilicity
Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole Ethyl Improved metabolic stability (fluorine effect)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Ethyl Antibacterial and antitumor activity
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... Thiazolo[3,2-a]pyrimidine 3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole Ethyl Anticancer activity (thiazolo ring enhances binding)
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 1,3-Diphenyl-1H-pyrazole Methyl Reduced steric hindrance

Key Observations

Ethyl esters (e.g., ) are more common in literature due to ease of synthesis, while methyl esters (e.g., ) offer smaller steric profiles.

Pyrazole Substitution: The 4-propoxyphenyl group introduces a long alkyl chain, enhancing hydrophobic interactions compared to halogens (e.g., fluorine or chlorine ). This may improve binding to hydrophobic enzyme pockets.

Core Scaffold Variations :

  • Thiazolo-pyrimidine derivatives (e.g., ) exhibit distinct electronic properties due to sulfur incorporation, which may enhance binding to thiol-rich biological targets.

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s 4-propoxyphenyl and propan-2-yl ester groups likely reduce aqueous solubility compared to analogs with smaller substituents (e.g., ).
  • Metabolic Stability : Fluorine-substituted analogs (e.g., ) resist oxidative metabolism, whereas the target compound’s propoxy group may undergo CYP450-mediated oxidation.
  • Biological Activity : Pyrazole-containing DHPM derivatives often show antimicrobial and anticancer activity ; the target compound’s unique substituents warrant testing against these targets .

生物活性

Propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines and features a unique structural arrangement that includes a tetrahydropyrimidine ring and various functional groups. The synthesis typically involves multi-step organic reactions using specific precursors and reagents. Key steps in the synthesis process include:

  • Formation of the Tetrahydropyrimidine Ring : Utilizing appropriate catalysts and conditions to ensure the formation of the desired cyclic structure.
  • Functional Group Modifications : Introducing substituents such as phenyl and propoxy groups to enhance biological activity.
  • Purification : Employing chromatographic techniques to isolate the final product in high purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values as low as 0.08 µM .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes. This is crucial in managing inflammatory diseases where COX pathways are implicated .
  • Antimicrobial Activity : Similar pyrazole derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX inhibition
AntimicrobialBacterial growth inhibition
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrazole derivatives in vitro against various cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity. One derivative showed an IC50 value comparable to standard chemotherapeutics .
  • Anti-inflammatory Activity : In vivo studies demonstrated that compounds similar to propan-2-yl 6-methyl-2-oxo derivatives effectively reduced edema in animal models, suggesting their potential use in treating inflammatory conditions .
  • Antimicrobial Studies : Testing against multiple bacterial strains indicated that modifications in the phenyl ring significantly impacted antimicrobial efficacy, highlighting the importance of structural optimization for enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted pyrazole precursors with tetrahydropyrimidine intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Cyclization : Catalyzed by Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups .
  • Esterification : Propan-2-yl esterification of the carboxylate group using isopropyl bromide in the presence of a base (e.g., K₂CO₃) .
    • Key Intermediates : 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde and 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Techniques :

  • Single-crystal X-ray diffraction to resolve the 3D structure, particularly the tetrahydropyrimidine ring conformation and hydrogen-bonding networks .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., propoxyphenyl vs. phenyl groups) .
  • FT-IR for identifying carbonyl (C=O) and amine (N-H) stretches .
    • Data Interpretation : For X-ray data, bond lengths (e.g., C11–O1 = 1.223 Å) and angles (e.g., N3–C11–N4 = 116.45°) validate resonance stabilization in the tetrahydropyrimidine core .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Reported Activities :

  • Anticancer : Pyrimidinone derivatives inhibit topoisomerase II and induce apoptosis in MCF-7 cells (IC₅₀ = 8.2 µM) .
  • Antimicrobial : Pyrazole-tetrahydropyrimidine hybrids show MIC values of 12.5 µg/mL against S. aureus .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 0.9 µM) in analogs with propoxyphenyl substituents .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Approach :

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2. For example, the propoxyphenyl group may occupy hydrophobic pockets in COX-2’s active site .
  • QSAR modeling using descriptors like logP and polar surface area to correlate substituent effects (e.g., methoxy vs. propoxy groups) with bioavailability .
    • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values to refine synthetic priorities .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Case Study : Discrepancies in carbonyl bond lengths (X-ray: 1.223 Å vs. DFT-predicted: 1.235 Å) may arise from crystal packing effects.
  • Resolution :

  • Perform DFT calculations (B3LYP/6-31G*) to model gas-phase vs. solid-state conformations .
  • Use variable-temperature NMR to assess dynamic effects in solution .

Q. How do reaction conditions impact the stereochemical outcome of the tetrahydropyrimidine ring?

  • Critical Factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor planar transition states, reducing diastereomeric excess .
  • Catalyst choice : Chiral catalysts (e.g., L-proline) induce enantioselectivity in Biginelli-type cyclizations, achieving up to 85% ee .
    • Optimization : Design DoE (Design of Experiments) matrices to balance temperature (70–110°C), solvent, and catalyst ratios .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

  • Root Cause : Steric hindrance from the 1-phenyl-3-(4-propoxyphenyl) group slows nucleophilic attack during esterification.
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs) and improve yields by 25% .
  • Substitute isopropyl bromide with isopropyl tosylate for better leaving-group efficacy .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Protocols :

  • HPLC-MS stability assays in simulated gastric fluid (pH 2.0) and plasma (37°C) to track degradation products .
  • DSC/TGA analysis to determine thermal decomposition thresholds (>200°C) for storage recommendations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。